molecular formula C21H16N4O5S B3407850 Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852135-91-2

Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No.: B3407850
CAS No.: 852135-91-2
M. Wt: 436.4 g/mol
InChI Key: KESDWUGLFDGTQR-UHFFFAOYSA-N
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Description

Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate (IUPAC name: N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide) is a heterocyclic compound with a molecular formula of C₂₀H₁₆N₄O₄S and a molecular weight of 408.43 g/mol . Its structure features:

  • A 3-methylimidazo[2,1-b]thiazole core.
  • A 3-nitrophenyl substituent at the C-6 position.
  • A 4-methoxybenzoate group linked via a carboxamide bridge at C-2.

Properties

IUPAC Name

methyl 4-[[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-12-18(19(26)22-15-8-6-13(7-9-15)20(27)30-2)31-21-23-17(11-24(12)21)14-4-3-5-16(10-14)25(28)29/h3-11H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESDWUGLFDGTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb). This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity. This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and, consequently, Coenzyme A. This disruption can lead to a decrease in the bacterium’s metabolic activity and growth.

Result of Action

The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range. This suggests that the compound’s action results in the effective inhibition of Mtb growth. Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line, indicating a degree of selectivity in its action.

Biological Activity

Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure comprising:

  • An imidazo[2,1-b]thiazole core
  • A nitrophenyl substituent
  • A benzoate moiety

The chemical formula is C20H19N4O5SC_{20}H_{19}N_4O_5S, with a molecular weight of approximately 417.45 g/mol.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : Utilizing reagents like ethyl 2-chloro-3-oxobutanoate.
  • Functional Group Modifications : Such as oxidation and reduction processes to introduce or alter functional groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell growth.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both bacterial and fungal strains. Studies have highlighted its effectiveness against:

  • Gram-positive and Gram-negative Bacteria : Notably, it shows promising results in inhibiting pathogenic strains.
  • Fungal Infections : Exhibiting antifungal activity that could be beneficial in treating infections caused by fungi.

The mechanism by which this compound exerts its biological effects includes:

  • Binding to Enzymatic Sites : The compound may bind to active sites on enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : Interfering with cellular signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Synthesis and Evaluation of Imidazo Derivatives Reported significant anticancer activity against various cell lines with low toxicity to normal cells.
Antimicrobial Screening Demonstrated effective inhibition of multiple bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.
Mechanistic Insights into Anticancer Activity Identified specific enzymes targeted by the compound, elucidating pathways affected in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate has been investigated for its potential pharmacological activities. Compounds with similar structures have shown promising results as:

  • Anticancer Agents : Research indicates that imidazo[2,1-b]thiazole derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways. Studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
  • Antimicrobial Activity : The compound has been evaluated for its ability to combat bacterial and fungal infections. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

The imidazo[2,1-b]thiazole scaffold is known for its ability to interact with various enzymes. Research has focused on:

  • Sirtuin Modulation : This compound may act as a sirtuin modulator, which could have implications for aging and metabolic diseases. Sirtuins are involved in regulating cellular processes such as aging and inflammation .
  • Cholinesterase Inhibition : Given the structural similarities with known cholinesterase inhibitors, this compound may be explored for its potential to treat neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-b]thiazoles and tested their anticancer properties against human cancer cell lines. This compound exhibited significant cytotoxicity against breast and colon cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A research article in Pharmaceutical Biology reported on the synthesis of various imidazo[2,1-b]thiazole derivatives and their antimicrobial activities. The study found that the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name / ID Core Structure C-6 Substituent C-2 Substituent Key Properties/Activities Reference
Target Compound (C540-0399) 3-methylimidazo[2,1-b]thiazole 3-nitrophenyl 4-methoxybenzoate (ester) N/A (hypothesized COX-2/MBL)
6a (COX-2 inhibitor) Imidazo[2,1-b]thiazole 4-(methylsulfonyl)phenyl N,N-dimethylmethanamine Potent COX-2 inhibition (IC₅₀ ~0.1 µM)
BO48999 (852135-69-4) 3-methylimidazo[2,1-b]thiazole 3-nitrophenyl Pyridin-3-ylmethyl (amide) N/A (structural analogue)
3-Methyl-6-(4-methyl-3-nitrophenyl)... 3-methylimidazo[2,1-b]thiazole 4-methyl-3-nitrophenyl Carboxylic acid Discontinued (solubility issues?)
SCXFQAUZWGZVBX-UHFFFAOYSA-N Imidazo[2,1-b]thiazole 4-fluorophenyl 4-methoxyphenyl Synthetic intermediate
Key Observations:

Replacement with 4-methyl-3-nitrophenyl (CAS 1417569-79-9) reduces activity, suggesting steric hindrance or altered electronic properties .

C-2 Substituent :

  • The 4-methoxybenzoate ester in the target compound may improve metabolic stability compared to carboxylic acid derivatives (e.g., CAS 1417569-79-9), which were discontinued due to poor bioavailability .
  • Amide-linked groups (e.g., pyridin-3-ylmethyl in BO48999) could modulate target selectivity or solubility .

Structure-Activity Relationships (SAR)

  • Steric Effects : The 3-methyl group on the imidazo[2,1-b]thiazole core may reduce conformational flexibility, favoring interactions with hydrophobic enzyme pockets .
  • Solubility Modifiers : The 4-methoxybenzoate ester balances lipophilicity and solubility, addressing limitations of carboxylic acid analogues .

Q & A

Q. What are the key synthetic routes for Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate, and how are reaction conditions optimized?

The synthesis involves multi-step routes, typically starting with the formation of the imidazo[2,1-b]thiazole core. A common strategy includes:

  • Step 1 : Condensation of a substituted thiazole precursor with a nitrophenyl-containing reagent to form the imidazo-thiazole scaffold.
  • Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., using carbodiimide-based reagents like EDC or HOBt).
  • Step 3 : Esterification of the benzoic acid moiety using methanol under acidic catalysis.

Q. Key Optimization Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Triethylamine (TEA) is used to neutralize byproducts during amide bond formation .
  • Temperature Control : Microwave-assisted synthesis (130°C, 45 min) improves yield and reduces side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the imidazo-thiazole core and benzoate ester .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z ≈ 463.1 for [M+H]+^+) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., weak C–H···O bonds in analogous structures) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies of structurally related imidazo-thiazoles show:

  • Anticancer Activity : IC50_{50} values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cell lines .
  • Antimicrobial Effects : Moderate inhibition of Gram-positive bacteria (MIC = 16–32 µg/mL) .

Advanced Research Questions

Q. How does structure-activity relationship (SAR) analysis guide the optimization of imidazo-thiazole derivatives?

SAR studies highlight the importance of:

  • Nitrophenyl Group : Enhances electron-withdrawing effects, improving binding to kinase targets .
  • Benzoate Ester : Modifies lipophilicity, influencing cellular uptake (LogP ≈ 3.2 vs. 2.8 for carboxylic acid analogs) .

Table 1 : Key Structural Analogs and Activity Trends

Compound ModificationBiological Activity Change
Replacement of 3-nitrophenyl with 4-methoxyphenylReduced cytotoxicity (IC50_{50} > 50 µM)
Hydrolysis of benzoate ester to carboxylic acidImproved solubility but lower membrane permeability

Q. What mechanistic insights exist for its interaction with biological targets?

  • Kinase Inhibition : The nitrophenyl group may interact with ATP-binding pockets in kinases (e.g., Fer kinase), validated via molecular docking simulations .
  • DNA Intercalation : Planar imidazo-thiazole scaffolds intercalate with DNA, as shown in ethidium bromide displacement assays .

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50_{50} values across studies) arise from:

  • Assay Conditions : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays).
  • Compound Purity : Impurities >2% (e.g., unreacted nitrophenyl intermediates) skew results, necessitating HPLC purification (>98% purity) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug Design : Replace methyl benzoate with glycine ester for pH-sensitive release .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility (20-fold increase) .

Q. What advanced methods are used to study metabolic stability and toxicity?

  • In Vitro Metabolism : Liver microsome assays (human/rat) identify cytochrome P450-mediated oxidation hotspots .
  • In Vivo Toxicity : Zebrafish models reveal hepatotoxicity at doses >50 mg/kg, linked to nitro-group reduction metabolites .

Methodological Recommendations

  • Synthetic Reproducibility : Use microwave-assisted synthesis for consistent yields .
  • Data Validation : Cross-validate biological activity with orthogonal assays (e.g., flow cytometry for apoptosis) .
  • Structural Confirmation : Combine X-ray crystallography with DFT calculations to resolve electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate

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